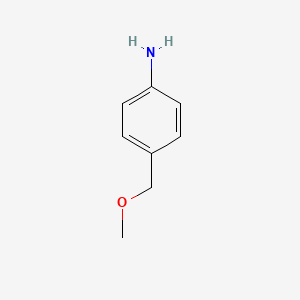

4-(Methoxymethyl)aniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(methoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSADVDNUKPSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570102 | |

| Record name | 4-(Methoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80936-82-9 | |

| Record name | 4-(Methoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80936-82-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Methoxymethyl Aniline and Its Analogues

Established Synthetic Pathways

The synthesis of 4-(methoxymethyl)aniline can be achieved through several well-documented pathways. These routes often begin with commercially available precursors and employ fundamental organic transformations to build the target molecule.

Amination Reactions in the Formation of this compound

The introduction of the amino group onto the aromatic ring is a critical step in forming the aniline (B41778) structure. Transition metal-catalyzed cross-coupling reactions are a modern and effective method for this transformation. The Buchwald-Hartwig amination, for example, allows for the coupling of aryl halides or triflates with an ammonia (B1221849) equivalent. In a potential synthesis of this compound, this could involve reacting a 4-(methoxymethyl)aryl halide with an ammonia source using a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org

Another established method is the Ullmann condensation, which typically uses a copper catalyst to facilitate the amination of aryl halides. organic-chemistry.org For instance, reacting 1-bromo-4-(methoxymethyl)benzene (B72038) with ammonia or a protected ammonia equivalent in the presence of a copper(I) catalyst can yield the desired aniline derivative. organic-chemistry.org The choice of ligand, base, and solvent is crucial for achieving high yields in these reactions.

Copper iodide (CuI) nanoparticles have been utilized for the selective synthesis of anilines from aryl halides with aqueous ammonia, often proceeding without the need for ligands and organic solvents. organic-chemistry.org

Table 1: Comparison of Amination Reactions for Aryl Amines

| Reaction Name | Typical Catalyst | Aminating Agent | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes (e.g., with KPhos ligand) | Aqueous or gaseous ammonia, LiNH₂, Ph₃SiNH₂ | High functional group tolerance; avoids competing hydroxylation. organic-chemistry.org |

| Ullmann Condensation | Copper salts (e.g., CuI) | Aqueous ammonia | Often requires ligands like 4-hydroxy-L-proline for aryl bromides. organic-chemistry.org |

| Nanoparticle Catalysis | CuI-nanoparticles | Aqueous ammonia | Can be performed without ligands or organic solvents. organic-chemistry.org |

Protecting Group Strategies for the Amino and Hydroxyl Moieties in Precursors

In multi-step syntheses involving precursors like 4-aminobenzyl alcohol, protecting groups are essential to prevent unwanted side reactions. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. organic-chemistry.org

Amino Group Protection: The amine functionality is often protected as a carbamate (B1207046). The tert-butyloxycarbonyl (Boc) group is widely used due to its stability towards many nucleophiles and bases. It can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions. organic-chemistry.org This strategy is useful if subsequent reactions are performed under basic or neutral conditions. An orthogonal strategy might employ the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions. organic-chemistry.orgorganic-chemistry.org

Hydroxyl Group Protection: The hydroxyl group in a precursor like 4-aminobenzyl alcohol can be protected as an ether. A common choice is the benzyl (B1604629) ether, formed using benzyl bromide in the presence of a base like sodium hydride (NaH). organic-chemistry.org Benzyl ethers are stable to a wide range of conditions but can be selectively removed by catalytic hydrogenation, a method that might simultaneously reduce other functional groups like nitro groups. organic-chemistry.org The methoxymethyl (MOM) ether is another option, installed using methoxymethyl chloride (MOMCl). nih.gov The MOM group is typically cleaved under acidic conditions, such as with aqueous hydrochloric acid. nih.gov

Alkylation Approaches for Methoxymethyl Ether Formation

The formation of the methoxymethyl ether is a key step when starting from a precursor containing a hydroxymethyl group, such as 4-aminobenzyl alcohol (after protecting the amine). This transformation is a specific type of Williamson ether synthesis.

A standard method involves deprotonating the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent like methyl iodide. google.com The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.com For substrates sensitive to strong bases, alternative methods using milder conditions, such as silver(I) oxide (Ag₂O) as the base, can be employed. organic-chemistry.org

Another approach is the selective methylation of a diol. For instance, starting with tetrafluoroterephthalyl alcohol, selective methylation can be achieved using methyl sulfate (B86663) or methyl chloride to produce 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. google.com

Reductive Transformations in the Synthesis of this compound Precursors

Reductive transformations are fundamental to many synthetic routes leading to this compound. These reactions can be used to convert various functional groups into the required amine or its precursor.

One of the most common applications is the reduction of a nitro group. The precursor, 1-(methoxymethyl)-4-nitrobenzene, can be synthesized and then reduced to this compound. This reduction can be accomplished using various reagents, including metal catalysts with hydrogen gas (see section 2.1.5) or transfer hydrogenation, as well as chemical reductants like zinc ([Zn]) in the presence of an acid.

Reductive amination is another powerful one-pot method that converts a carbonyl compound into an amine. masterorganicchemistry.com In this approach, an aldehyde, such as 4-(methoxymethyl)benzaldehyde (B1609720), could react with ammonia to form an imine intermediate, which is then reduced in situ to the primary amine, this compound. arkat-usa.org Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the starting aldehyde. masterorganicchemistry.com This method avoids the issue of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

Catalytic Hydrogenation Methods for Aniline Derivatives

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes to anilines. ajol.info The synthesis of this compound is frequently achieved by the hydrogenation of 1-(methoxymethyl)-4-nitrobenzene.

This reaction is typically performed using a heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. ajol.info The reaction conditions can be optimized by adjusting the hydrogen pressure, temperature, and solvent. For example, high-purity aniline derivatives can be produced using Raney nickel at hydrogen pressures of 5–14 kg/cm ² and temperatures of 80–105 °C. The use of ionic liquids like [bmim][BF₄] as the reaction medium has also been shown to be effective, allowing for easy recycling of the catalyst and solvent system. ajol.info

Table 2: Catalysts and Conditions for Nitroarene Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Methanol (B129727) (MeOH), [bmim][BF₄] | Room Temperature | High yields; catalyst can be recycled in ionic liquids. ajol.infogoogle.com |

| Raney Nickel | H₂ gas | Methanol (MeOH) | 80–105 °C | Industrially relevant; effective at elevated temperatures and pressures. |

| Ru/CMK-3 | H₂ gas | Ethanol (EtOH) | Not specified | Active for various substituted nitrobenzenes. researchgate.net |

| Pd/Ni bimetallic | H₂ gas | Methanol (MeOH) | Not specified | Used for hydrogenation steps in related syntheses. echemi.com |

Novel Synthetic Approaches

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing aniline derivatives. These novel approaches often aim to reduce the number of synthetic steps and minimize waste.

One such strategy is the "telescoping" synthesis, where multiple reaction steps are performed sequentially in a single reactor without isolating the intermediate products. A process for preparing the related compound 2-methoxymethyl-p-phenylenediamine utilizes this approach, involving a diazotization, a diazo coupling, a rearrangement, and a final reductive cleavage via hydrogenation, all streamlined to improve efficiency and reduce cost. google.com This methodology could potentially be adapted for the synthesis of this compound.

Another innovative route involves a reductive amination where the key intermediate is a quinone monoxime. This process, developed for synthesizing 2-methoxymethyl-1,4-benzenediamine, involves the nitrosation of a phenol (B47542) precursor followed by a reductive amination step, offering a high-yield and cost-effective pathway. google.com

The use of tandem reactions, such as the one-pot reductive amination of aldehydes with nitroarenes, represents another advanced strategy. This is typically catalyzed by transition metal nanoparticles and combines the reduction of the nitro group, condensation with an aldehyde, and subsequent reduction of the imine intermediate into a single, highly atom-economical process. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-nitrogen bonds, which are fundamental to the structure of anilines and their derivatives. chemie-brunschwig.ch

Palladium-Catalyzed C-N Cross-Coupling in Aniline Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable for the synthesis of anilines and their derivatives. acs.orgmit.edu These methods, often named Buchwald-Hartwig amination, involve the reaction of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. acs.orgmit.eduresearchgate.net The continued development of sophisticated ligands and user-friendly catalyst systems has broadened the scope and reliability of these reactions. acs.orgresearchgate.net

This methodology has been successfully applied to synthesize a wide array of aniline derivatives, including those with complex functional groups. researchgate.netscholaris.ca For instance, the synthesis of various 2-substituted indoles has been achieved through a tandem C-N/Suzuki coupling reaction, highlighting the versatility of palladium catalysis. scholaris.ca

Table 1: Examples of Palladium-Catalyzed C-N Cross-Coupling Reactions

| Aryl Halide/Pseudohalide | Amine | Catalyst System | Product | Reference |

| Aryl Bromide | Primary Alkylamine | Pd(dba)₂ / Xantphos | N-Alkylaniline | researchgate.net |

| gem-Dihalovinylaniline | Organoboron Reagent | Pd₂(dba)₃ / HP(tBu)₃·BF₄ | 2-Substituted Indole | scholaris.ca |

| α-Phenylcinnamic Acid | - | Pd(OAc)₂ / Boc-L-tert-leucine | Axially Chiral Cinnamic Acid Ester | snnu.edu.cn |

This table is illustrative and does not represent an exhaustive list.

Copper-Catalyzed Reactions for Nitrogen Heterocycle Synthesis

Copper-catalyzed reactions offer a complementary approach for forming C-N bonds and are particularly useful in the synthesis of nitrogen-containing heterocycles from aniline precursors. nih.govdovepress.com These reactions can proceed through various mechanisms, including oxidative coupling and C-H amination. nih.govdovepress.com

For example, primary anilines can undergo copper-catalyzed dehydrogenative coupling to form aromatic azo compounds. nih.gov Furthermore, copper catalysis facilitates the synthesis of complex heterocyclic structures like indoles and isoindolinones through intramolecular cyclization reactions. nih.gov The choice of oxidant and ligands can significantly influence the reaction's scope and efficiency. nih.gov

Multi-Component Reactions (MCRs) for Diversified Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comorganic-chemistry.org This approach is valued for its atom economy and ability to rapidly generate diverse molecular scaffolds. tcichemicals.com

Several classic MCRs, such as the Strecker, Hantzsch, and Biginelli reactions, are foundational in organic chemistry. tcichemicals.com More contemporary MCRs have been developed for the synthesis of complex molecules, including secondary amines and various heterocyclic systems. rsc.orgresearchgate.net For instance, a photocatalyst- and transition-metal-free three-component reaction of aldehydes, primary amines, and 4-alkyl-1,4-dihydropyridines has been reported for the synthesis of secondary amines. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of aniline synthesis, this often involves the use of environmentally benign solvents, solvent-free conditions, and alternative energy sources. researchgate.netsemanticscholar.org

One example of a green synthesis is the preparation of 4-methoxyaniline via a solvent-free Schiff base reaction, where the reactants are ground together. scribd.com Another approach involves using methanol as a green methylating agent with p-toluenesulfonic acid as a catalyst, producing only water and ammonia as byproducts. nih.gov The use of natural acid catalysts, such as lemon juice, in aqueous media for multicomponent reactions further exemplifies the application of green chemistry principles. researchgate.net

Table 2: Green Chemistry Approaches in Amine Synthesis

| Reaction Type | Green Aspect | Reactants | Product | Reference |

| Schiff Base Formation | Solvent-free grinding | 4-Hydroxybenzaldehyde (B117250), Aniline | 4-Methoxyaniline | scribd.com |

| N-methylation | Use of green methylating agent | 4-Nitroimidazole, Methanol | N-methylated imidazole | nih.gov |

| Multicomponent Reaction | Natural acid catalyst, aqueous medium | Arylglyoxals, Cyclic 1,3-dicarbonyls, 2-Aminobenzothiazoles | Tricyclic fused imidazoles | researchgate.net |

This table provides examples and is not an exhaustive list.

Flow Chemistry Techniques for Scalable Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages for scalable production, including enhanced safety, improved heat and mass transfer, and greater reproducibility. rsc.orgacs.org This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. acs.org

Synthesis of Key Intermediates

The synthesis of this compound often relies on the preparation of key intermediates. One common precursor is 2-methoxymethylaniline, which can be synthesized by the reduction of 2-nitro-methoxymethyl-benzene. google.com Another key intermediate in the synthesis of related compounds is methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which can be prepared through a multi-step sequence starting from 1-benzyl piperidine-4-one. researchgate.netscispace.com The synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, an intermediate for certain pyrethroid insecticides, has also been described, starting from 2,3,5,6-tetrafluorobenzyl alcohol. google.com

A patented process describes a "telescoping" synthesis of 2-methoxymethyl-p-phenylenediamine, which involves the diazotization of 2-methoxymethylaniline, followed by a diazo coupling and subsequent reduction. google.com This process is designed to be cost-effective by recycling one of the starting materials. google.com

Synthesis of 4-(Methoxymethyl)phenyl Precursors

The creation of the 4-(methoxymethyl)phenyl moiety is a critical initial phase. A common strategy involves starting with a commercially available and appropriately substituted benzene (B151609) derivative. For instance, 4-(methoxymethyl)benzaldehyde can serve as a versatile precursor for various derivatives. smolecule.com Another approach is the direct modification of a precursor like 2,3,5,6-tetrafluorobenzyl alcohol. This can be converted into 3-halomethyl-1,2,4,5-tetrafluorobenzene, which is then reacted with methanol in the presence of an inorganic alkali to yield 3-methoxymethyl-1,2,4,5-tetrafluorobenzene. google.com This intermediate can be further functionalized to produce compounds like 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. google.com

In other synthetic routes, the methoxymethyl group is introduced onto a pre-existing aromatic structure. For example, the synthesis of 1-(3-Allyl-4-methoxy-2,6-bis(methoxymethoxy)phenyl)-3-(4-(methoxymethoxy)phenyl)propan-1-one involves the reaction of a precursor with chloromethylmethyl ether in the presence of a base like diisopropylethylamine (DIPEA). nih.gov Similarly, methoxymethyl phenyl sulfide (B99878) is utilized as a precursor in the synthesis of methoxymethyl phenyl sulfoxide (B87167), which is a key intermediate in the pharmaceutical industry. lookchem.com A direct synthesis for 2-methoxymethyl-p-phenylenediamine has been developed involving the diazotization of 2-methoxymethylaniline, followed by a diazo coupling and subsequent reductive azo cleavage via hydrogenation. google.com

Generation of Anilino-Nitriles and Anilino-Amides in Related Syntheses

Anilino-nitriles and anilino-amides are crucial intermediates in the synthesis of complex molecules, including pharmaceutical agents like fentanyl analogues. researchgate.net The generation of α-aminonitriles can be achieved through methods like the Strecker synthesis, which involves a three-component condensation of a carbonyl compound, an amine, and a cyanide source. researchgate.netorganic-chemistry.org For instance, an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and HCN yields the corresponding anilino-nitrile in high yield (approximately 90%). researchgate.net

These anilino-nitriles can then be selectively hydrolyzed to produce the corresponding anilino-amides. researchgate.net The hydrolysis is often performed using concentrated sulfuric acid. researchgate.net The reactivity of the starting materials can vary; α-haloketones typically undergo monoalkylation with aniline, while smaller α-chloroamides may result in dialkylation. mdpi.com The synthesis of aniline-derived amides can also be achieved through chemoenzymatic processes or by reacting an amine with an oxime ester. rsc.orgrsc.org Furthermore, the direct synthesis of aromatic amides can be accomplished via N-acylation of arylamines with di- and trialkyl amines through a C-N bond cleavage mechanism. researchgate.net

The versatility of nitriles in organic synthesis is well-established, as they can be transformed into a variety of functional groups including amides and amines, making them valuable precursors. acs.orgnih.govpearson.com

Formation of 4-Methoxymethyl-4-(phenylamino)piperidine

The synthesis of specific analogues such as 4-methoxymethyl-4-(phenylamino)piperidine is often detailed in patent literature as a key step in the production of potent analgesics like sufentanil. google.comepo.org One documented method begins with the precursor 4-anilino-1-benzyl-4-piperidinemethanol. prepchem.com This intermediate is reacted with a methylating agent, such as dimethyl sulfate, in a biphasic system using a solvent like benzene and a strong aqueous sodium hydroxide (B78521) solution. prepchem.com A phase-transfer catalyst, for example, N,N,N-triethylbenzenemethanaminium chloride, is often employed to facilitate the reaction. prepchem.com

In a different approach, the synthesis starts with 4-phenylamino-4-(hydroxymethyl)piperidine, which is then alkylated to introduce the methoxymethyl group. epo.org For instance, treatment with NaH, tetrahydrofuran, MeI, and 15-Crown-5 can form the desired N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine}. epo.org Another method involves the desulfurization of 4-phenylamino-4-(1-thiophenyl-1-methoxymethyl)-N-phenyl-methyl piperidine (B6355638) using Raney nickel in ethyl acetate (B1210297) to yield the product. prepchem.com These syntheses highlight the modular approach to building complex piperidine derivatives by modifying functional groups on a pre-formed scaffold.

Process Optimization and Yield Enhancement

Optimizing the synthesis of anilines involves the careful selection of catalysts, ligands, and reaction conditions such as solvent, temperature, and pressure to maximize yield and selectivity.

Catalytic Systems and Ligand Effects in Aniline Synthesis

The synthesis of anilines, particularly through C-N cross-coupling reactions, is heavily influenced by the choice of catalyst and ligand. Palladium-catalyzed systems are widely used for N-arylation. acs.org The development of sterically bulky dialkylbiarylphosphine ligands, such as BrettPhos and RuPhos, has significantly improved the scope and efficiency of these reactions, enabling the use of challenging coupling partners like aryl mesylates and facilitating the monoarylation of primary amines. acs.orgnih.gov N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, often serving as better σ-donors than phosphines and allowing for the coupling of sterically hindered substrates. acs.orgnih.gov

The choice of ligand is critical for controlling selectivity, for instance, in preventing the undesired diarylation of primary amines. acs.org The combination of a palladium source like Pd₂(dba)₃ with a ligand such as Xantphos has been shown to be effective. researchgate.net Other metals like copper and nickel are also employed. Copper(I) iodide (CuI) can catalyze the amination of aryl chlorides with ammonia, using bisaryl oxalic diamides as ligands. organic-chemistry.org Nickel-catalyzed photoredox N-arylation provides a method for C-N bond formation at room temperature. organic-chemistry.org Recent studies have also shown that primary alkylamines like tert-butylamine (B42293) can act as a bifunctional additive, serving as both a ligand and a base in nickel photoredox cross-coupling reactions. uni-regensburg.de

| Catalyst System | Ligand | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Palladium-based | Bulky Biarylphosphines (e.g., BrettPhos) | Buchwald-Hartwig Amination | Enables use of aryl mesylates and selective monoarylation of primary amines. | acs.org |

| Palladium-based | N-Heterocyclic Carbenes (NHCs) | Cross-Coupling | Effective for coupling sterically bulky substrates due to strong σ-donation. | nih.gov |

| Copper(I) Iodide (CuI) | Bisaryl Oxalic Diamides | Aryl Amination | Catalyzes amination of aryl chlorides with aqueous or gaseous ammonia. | organic-chemistry.org |

| Ruthenium on Fullerene | Not Applicable | Nitrobenzene (B124822) Hydrogenation | Effective for enhancing aniline yield; optimized at 2.5 wt% loading. | academicpublishers.org |

| Nickel(II)-based | Not Specified (Photoredox) | N-Arylation | Allows for C-N bond formation at room temperature. | organic-chemistry.org |

| Nickel/Photoredox | tert-butylamine (as additive) | Cross-Coupling | tert-butylamine acts as both a ligand and a base, broadening nucleophile scope. | uni-regensburg.de |

Solvent Effects on Reaction Efficiency

The choice of solvent has a profound impact on reaction rates and selectivity in aniline synthesis. In the catalytic hydrogenation of nitroarenes over a bifunctional Pd/MIL-101 catalyst, solvent polarity dictates the final product. acs.org Using a polar solvent like dimethylformamide (DMF) results in a near-quantitative selectivity (99.9%) for aniline, whereas an apolar solvent like n-hexane leads to a 99.1% selectivity for dicyclohexylamine. acs.org This demonstrates that solvent polarity can regulate the interaction between reactants and the catalyst surface. acs.org

In the context of aza-Michael additions of anilines to enoates, polar protic fluorinated alcohols such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are particularly effective. academie-sciences.fr These solvents activate the electrophile towards attack by weak nucleophiles like anilines, without diminishing the nucleophilicity of the arylamine itself. academie-sciences.fr However, for anilines that already contain hydrogen-bond-donating groups like -OH or -NH₂, these specialized fluorinated solvents are not required, and the reaction can proceed in more common protic solvents. academie-sciences.fr For some Friedel-Crafts reactions to produce aniline-based triarylmethanes, the process can be performed under solvent-free conditions, though a solvent like toluene (B28343) may be necessary to dissolve solid substrates. rsc.org

Temperature and Pressure Optimization in Catalytic Hydrogenation

The catalytic hydrogenation of nitrobenzene to aniline is a highly exothermic reaction where temperature and pressure are critical parameters for maximizing yield and ensuring selectivity. ijcce.ac.irbcrec.id Operating at elevated temperatures (>100 °C) can be desirable for heat recovery in large-scale industrial processes, but it risks compromising aniline selectivity. acs.orgnih.gov Therefore, finding the optimal balance is crucial.

Studies have shown that different catalytic systems have different optimal conditions. For a ruthenium-supported fullerene nanocatalyst, the aniline yield was optimized to 95% at a temperature of 80°C and a pressure of 5 bar. academicpublishers.org Higher temperatures could lead to side reactions or catalyst deactivation. academicpublishers.org Another study using a different ruthenium-based catalyst predicted a maximum hydrogenation level (approaching 100%) at a much higher temperature and pressure: 150°C and 22.33 atm. ijcce.ac.ir For palladium-on-alumina catalysts, reaction testing between 60°C and 180°C showed complete nitrobenzene conversion, but with varying selectivity profiles. acs.orgnih.gov In commercial liquid-phase hydrogenation, temperatures typically range from 90°C to 200°C with pressures from 100 to 600 kPa. ijcce.ac.ir Vapor-phase processes may operate at higher temperatures, around 240-300°C, but at lower pressures of approximately 2-3 atm. bcrec.idscispace.com

| Catalyst | Optimized Temperature | Optimized Pressure | Resulting Yield/Conversion | Reference |

|---|---|---|---|---|

| Ruthenium supported fullerene | 80 °C | 5 bar | 95% aniline yield | academicpublishers.org |

| Ruthenium on functionalized fullerene | 150 °C | 22.33 atm | ~100% conversion (predicted) | ijcce.ac.ir |

| Palladium on Alumina (0.3 wt%) | 60-180 °C | Not Specified | Complete nitrobenzene conversion | acs.orgnih.gov |

| Generic Commercial Process (Liquid Phase) | 90-200 °C | 100-600 kPa (approx. 1-6 atm) | High | ijcce.ac.ir |

| Generic Commercial Process (Vapor Phase) | 240 °C | 2.3 atm | High | bcrec.id |

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Controlling the position of chemical reactions (regioselectivity) and the spatial orientation of atoms (stereoselectivity) is fundamental in the synthesis of specific isomers of substituted anilines like this compound. numberanalytics.com The challenge in synthesizing analogues often lies in directing functional groups to specific positions on the aromatic ring, especially when multiple reactive sites are present. numberanalytics.com

One significant challenge is achieving substitution at a specific position on the aniline ring, which is rich in electrons. beilstein-journals.org For instance, direct halogenation of unprotected anilines typically yields a mixture of ortho- and para- substituted products. beilstein-journals.org However, methods have been developed to achieve high regioselectivity. The use of copper(II) halides (CuCl₂ or CuBr₂) in ionic liquids can lead to highly regioselective para-halogenation of unprotected anilines under mild conditions. beilstein-journals.org This approach avoids the need for protecting groups, which adds steps and cost to a synthesis. beilstein-journals.org

A modern approach to achieve regioselectivity in aniline synthesis involves radical arene amination. organic-chemistry.org An iron-catalyzed method utilizes sulfamate-protected aniline derivatives to direct amination to the ortho position. organic-chemistry.org This selectivity is guided by noncovalent interactions, specifically electrostatic and hydrogen bonding, between the sulfamate (B1201201) group and an incoming aminium radical cation. organic-chemistry.org While this method focuses on ortho-functionalization, the underlying principle of using directing groups to control the position of incoming substituents is a key strategy in the synthesis of specifically substituted anilines.

In the context of creating more complex molecules from aniline derivatives, palladium-catalyzed C-N cross-coupling reactions are frequently employed. acs.org Achieving regioselectivity can be challenging when a molecule contains multiple potential reaction sites. For example, in a synthesis involving a diamine, sequential monoarylation was achieved by first coupling one amino group with a hindered biaryl iodide, followed by the addition of a second aryl halide to react with the remaining amino group. acs.org Similarly, when a molecule contained both primary and secondary aniline groups, solvent choice was critical to prevent undesired bis-N-arylation and favor the desired monoarylated product. acs.org

Stereoselectivity, which deals with the three-dimensional arrangement of atoms, becomes crucial when chiral centers are introduced into analogues of this compound. youtube.com For instance, chiral phenylethyl groups on an aniline ring can enable stereoselective interactions, a property not present in the achiral this compound. The synthesis of such chiral molecules often requires specific strategies to control the formation of one stereoisomer over others. youtube.com This can be achieved by using chiral starting materials, reagents, or catalysts. youtube.com

Table 1: Strategies for Regiocontrol in Aniline Derivative Synthesis

| Strategy | Method | Target Position | Key Factors | Citation |

|---|---|---|---|---|

| Directed Halogenation | Use of CuCl₂ or CuBr₂ in ionic liquids on unprotected anilines. | para | Solvent (ionic liquid), Copper(II) halide catalyst. | beilstein-journals.org |

| Radical Amination | Iron-catalyzed C-H amination of sulfamate-protected anilines. | ortho | Sulfamate directing group, iron catalyst, noncovalent interactions. | organic-chemistry.org |

| Sequential Cross-Coupling | Stepwise Pd-catalyzed amination of molecules with multiple amine groups. | Specific N-arylation | Controlled addition of reagents, choice of catalyst and ligands. | acs.org |

Minimization of By-product Formation

The efficient synthesis of this compound and its analogues requires careful optimization of reaction conditions to minimize the formation of unwanted by-products. google.com These side reactions can reduce the yield of the desired product and complicate purification processes. google.com

A key concern in aniline synthesis is the potential for self-coupling reactions, which can produce impurities like amino biphenyls. google.com However, in a telescoping process developed for 2-methoxymethyl-p-phenylenediamine, it was found that labile functional groups like the methoxymethyl group were stable and did not lead to such side reactions. google.com This process was noted for its carbon efficiency and minimization of waste by avoiding the need for protecting groups. google.com

Catalyst selection is crucial for reducing by-products. In the preparation of N-methyl-4-methoxyaniline via catalytic hydrogenation, using Raney nickel as the catalyst was shown to effectively reduce the generation of by-products. google.com This method offers mild reaction conditions and allows for the catalyst to be recovered and reused. google.com Similarly, in the reduction of nitroarenes to form anilines, catalytic hydrogenation with catalysts like Raney nickel is efficient and produces minimal side reactions.

Reaction temperature is another critical parameter that must be controlled. In the synthesis of a propofol (B549288) malonate monoester intermediate, it was demonstrated that increasing the reaction temperature from 40°C to 90°C improved the yield from 67% to 76%, indicating a reduction in the proportion of starting material converted to by-products. google.com Conversely, some multi-step syntheses are plagued by undesirable side reactions, such as the O to N acyl migration of secondary amines, which complicates the reaction scheme. google.com

The choice of solvents and reagents also plays a significant role. In the synthesis of 4-methyl-3-(trifluoromethyl)aniline, the reduction of a nitro group was achieved using iron powder in water with hydrochloric acid, followed by distillation to isolate the product. chemicalbook.com In another example, the Meerwein arylation reaction can be complicated by side reactions, such as the Sandmeyer reaction, necessitating careful control of the solvent ratio to minimize their formation. cdnsciencepub.com

Table 2: Methods for By-product Minimization in Aniline Synthesis

| Method | Strategy | Example By-product(s) Avoided | Yield/Purity Improvement | Citation |

|---|---|---|---|---|

| Telescoping Process | Utilizing stable functional groups and avoiding protecting groups. | Self-coupling products (e.g., amino biphenyl). | Provides materials with a low impurity level. | google.com |

| Catalytic Hydrogenation | Using Raney Nickel as a catalyst for hydrogenation. | Unspecified side products. | Effectively reduces by-product formation; allows catalyst recycling. | google.com |

| Temperature Optimization | Increasing reaction temperature to favor desired product formation. | Unspecified by-products. | Increased yield from 67% to 76%. | google.com |

Reactivity and Mechanistic Investigations of 4 Methoxymethyl Aniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the aromatic ring.

Influence of the Methoxymethyl and Amino Substituents on Aromatic Reactivity

Both the amino and methoxymethyl groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. numberanalytics.com They achieve this by donating electron density to the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. numberanalytics.comlibretexts.org

The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance. libretexts.orgbyjus.com This significantly increases the electron density at the ortho and para positions. byjus.com The methoxymethyl group also acts as an electron-donating group, primarily through a positive inductive effect (+I) and to a lesser extent, hyperconjugation. While not as strongly activating as a methoxy (B1213986) group (-OCH3), which can donate electrons via resonance, the methoxymethyl group still enhances the ring's reactivity.

The combined effect of these two activating groups makes the aromatic ring of 4-(methoxymethyl)aniline highly reactive towards electrophiles. However, the strong activating nature of the amino group can sometimes lead to challenges in controlling reactions like nitration, which can result in oxidative decomposition or the formation of multiple products. msu.educhemistrysteps.com To moderate this high reactivity, the amino group is often acetylated to form an acetanilide (B955) derivative. This reduces the activating influence of the amino group while still directing incoming electrophiles to the ortho and para positions. msu.edu

Regioselective Functionalization of the Aromatic Ring

The directing effects of the amino and methoxymethyl groups determine the position of substitution on the aromatic ring. Both are ortho, para-directors, meaning they direct incoming electrophiles to the carbon atoms at positions 2, 3, 5, and 6 relative to their own positions. byjus.comorgosolver.com

In this compound, the amino group is at position 1 and the methoxymethyl group is at position 4. The powerful ortho, para-directing effect of the amino group strongly favors substitution at the positions ortho to it (positions 2 and 6). The methoxymethyl group at the para position further reinforces this preference. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the positions ortho to the amino group. For example, nitration of the related 3-(methoxymethyl)aniline (B1338725) preferentially occurs at the 4-position, para to the amino group.

Nucleophilic Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to participate in a variety of reactions.

Acylation and Sulfonylation of the Aniline (B41778) Nitrogen

The amino group of this compound readily undergoes acylation with reagents like acyl chlorides or anhydrides to form amides. researchgate.net For instance, reaction with propionyl chloride would yield N-(4-(methoxymethyl)phenyl)propanamide. google.com This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base produces sulfonamides. These reactions are important for protecting the amino group or for synthesizing compounds with specific biological activities. libretexts.org

Imine Formation and Schiff Base Chemistry

Anilines, including this compound, react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, commonly known as Schiff bases. wikipedia.orgmasterorganicchemistry.comlibretexts.orgresearchgate.net This reversible reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The resulting Schiff bases contain a C=N double bond and are versatile intermediates in organic synthesis. For example, the reaction of 4-methoxyaniline with 4-hydroxybenzaldehyde (B117250) yields (E)-4-methoxy-N-(4-hydroxybenzylidene)aniline. ijcm.ir

Diazotization and Coupling Reactions

Primary aromatic amines like this compound can be converted to diazonium salts through a process called diazotization. slideshare.netresearchgate.net This reaction involves treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. researchgate.net The resulting diazonium salt, 4-(methoxymethyl)benzenediazonium chloride, is a highly versatile intermediate.

Diazonium salts can undergo a variety of subsequent reactions, including coupling reactions with activated aromatic compounds like phenols or other anilines to form azo compounds, which are often colored and used as dyes. slideshare.netresearchgate.net The diazonium ion acts as an electrophile and attacks the electron-rich aromatic ring of the coupling partner, usually at the para position. researchgate.net For instance, the diazotized form of sulfanilic acid couples with N,N-dimethylaniline. researchgate.net Diazonium salts can also be used in Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring, such as halogens, cyano groups, or hydroxyl groups. cdnsciencepub.com

Reactions Involving the Methoxymethyl Ether

The methoxymethyl (MOM) group is a widely utilized protecting group for hydroxyl functions due to its stability in strongly basic to weakly acidic conditions. nih.gov Consequently, its removal, or deprotection, typically necessitates strong acidic conditions. nih.gov However, a variety of milder methods have been developed to facilitate the cleavage of the MOM ether in molecules like this compound, often to unmask the corresponding 4-(hydroxymethyl)aniline. These strategies are crucial in multi-step syntheses where acid-labile functional groups are present.

A common approach involves the use of Lewis acids. For instance, bismuth trichloride (B1173362) (BiCl₃) has been shown to be effective for the cleavage of MOM ethers from both alkyl and aryl substrates. rsc.org Theoretical studies using Density Functional Theory (DFT) on phenolic MOM substrates suggest that water plays a key role in facilitating the cleavage of the MOM group when using BiCl₃. rsc.org Other Lewis acids like gallium chloride and bromide also form adducts with substituted anilines in ether solutions. researchgate.net

Another mild deprotection method for aromatic MOM ethers employs a combination of a trialkylsilyl triflate (like trimethylsilyl (B98337) triflate, TMSOTf) and 2,2′-bipyridyl. nih.gov The mechanism for aromatic MOM ether deprotection differs from that of aliphatic MOM ethers. In acetonitrile, the aromatic MOM ether is first converted to a silyl (B83357) ether, which is subsequently hydrolyzed to the parent alcohol. nih.gov This process avoids the strongly acidic conditions that could be detrimental to other parts of the molecule.

The following table summarizes various deprotection strategies for MOM ethers that are applicable to aromatic systems.

| Reagent System | Conditions | Notes |

| Bismuth Trichloride (BiCl₃) | Acetonitrile, reflux | Effective for both MOM ethers and esters, proceeding in good yields. rsc.org |

| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile, 0°C to room temperature, then H₂O | A two-stage process where the MOM ether is first converted to a TMS ether, followed by hydrolysis to the alcohol under mild, non-acidic conditions. nih.gov |

| Triethylsilyl Triflate (TESOTf) / 2,2′-Bipyridyl | Acetonitrile, room temperature | Leads to the direct conversion of the aromatic MOM ether to an aromatic triethylsilyl (TES) ether. nih.gov |

| Montmorillonite K10 Clay | Dichloromethane, reflux | A heterogeneous catalysis method that can be used for the cleavage of MOM ethers, proposed to occur via the Lewis acidic nature of the clay. mdma.ch |

| Concentrated HCl | THF or Methanol (B129727), heating | A standard, though harsh, literature procedure for MOM deprotection. reddit.com Care must be taken as this can potentially regenerate MOM-Cl, although quenching with water is believed to hydrolyze it to formaldehyde (B43269), HCl, and methanol. reddit.com |

Interactive Data Table: Deprotection Strategies for Aromatic MOM Ethers

Aniline and its derivatives are well-known nucleophilic catalysts for the formation of imines, oximes, and hydrazones from carbonyl compounds. researchgate.netnih.gov The catalytic cycle proceeds through the formation of a catalyst-imine intermediate. researchgate.net The general mechanism involves the nucleophilic attack of the aniline on the carbonyl carbon, followed by a series of proton transfers to form a carbinolamine intermediate. This intermediate then dehydrates to form a protonated iminium ion derived from the catalyst, which is more susceptible to nucleophilic attack by the primary amine (or hydroxylamine/hydrazine) than the original carbonyl compound. Finally, the catalyst is expelled to yield the product imine and regenerate the aniline catalyst. nih.gov

Cleavage and Deprotection Strategies of the Methoxymethyl Group

Oxidation and Reduction Processes

The this compound molecule contains two primary sites susceptible to redox reactions: the aniline moiety and the methoxymethyl ether. The aniline group can undergo a variety of oxidative transformations, while the molecule as a whole can participate in reductive processes, most notably reductive aminations.

The oxidation of the aniline moiety in substituted anilines has been extensively studied and can lead to a variety of products depending on the oxidant and reaction conditions. nih.govrsc.org Common products from the oxidation of primary anilines include azoxybenzenes, azobenzenes, and nitro compounds. rsc.orgorientjchem.orgresearchgate.net

Several oxidizing systems have been employed:

Ferrate(VI) (Fe(VI)) : This strong oxidant degrades substituted anilines through a mechanism believed to involve a hydrogen atom transfer (HAT) to form an aniline radical as the crucial first step. nih.gov

Manganese Dioxide (MnO₂) : The oxidation of substituted anilines by aqueous MnO₂ is highly pH-dependent, with rates increasing at lower pH. The initial step is generally the formation of an arylamino radical, which can then undergo N-N or N-C coupling reactions. acs.org

2,2,2-Trifluoroacetophenone/H₂O₂ : This organocatalytic system can selectively transform substituted anilines into azoxybenzenes. rsc.org

Chromium(VI) Reagents : Reagents like tetrabutylammonium (B224687) bromochromate (TBABC) and benzimidazolium fluorochromate (BIFC) oxidize substituted anilines to the corresponding azobenzenes in an acidic medium. orientjchem.orgresearchgate.net The negative Hammett ρ values from these studies suggest the formation of a positively charged intermediate during the oxidation process. orientjchem.org

The substituent on the aniline ring plays a critical role. Electron-donating groups, such as the para-methoxymethyl group, are expected to facilitate oxidation by increasing the electron density on the ring and the nitrogen atom. In some cases, oxidation can lead to polymerization, forming polyaniline structures. researchgate.net A study on the oxidative demethylation of the related compound 4-(methoxymethyl)phenol (B1201506) by vanillyl-alcohol oxidase showed the formation of a p-quinone methide intermediate, suggesting a potential oxidative pathway for the methoxymethyl group itself under specific enzymatic conditions. nih.gov

Interactive Data Table: Oxidation Systems for Substituted Anilines

While the reduction of nitroarenes is a primary method for synthesizing anilines, anilines themselves are important reactants in reductive pathways to form more complex amines. gla.ac.ukacs.org The most significant of these is reductive amination .

Reductive amination is a highly versatile method for forming C-N bonds and preparing N-substituted amines. masterorganicchemistry.com The process involves the reaction of an amine, such as this compound, with an aldehyde or ketone to form an intermediate imine (or iminium ion). This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. This two-step, one-pot procedure avoids the over-alkylation problems often associated with the direct alkylation of amines with alkyl halides. masterorganicchemistry.com

Key aspects of this pathway include:

Reactants : this compound acts as the nitrogen source, reacting with a suitable carbonyl compound.

Reducing Agents : A variety of reducing agents can be used. Mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.com

Applications : This method allows for the synthesis of a wide range of N-alkyl and N-aryl substituted derivatives of this compound. For example, reacting it with diketones can lead to the formation of N-aryl-substituted pyrrolidines through successive reductive aminations. mdpi.com

This pathway is a cornerstone of synthetic organic chemistry for the construction of complex amine-containing molecules, including many pharmaceuticals and biologically active compounds. mdpi.comrsc.org

Oxidative Transformations of the Aniline Moiety

Mechanistic Studies

Specific mechanistic investigations involving this compound and closely related structures have provided detailed insights into its reactivity.

A study on the photoheterolysis of 4-(methoxymethyl)-N,N-dimethylaniline provides insight into the photochemical behavior of the methoxymethyl group. uvic.ca Such studies are critical for understanding the stability and degradation pathways of these compounds under UV irradiation.

In another relevant investigation, the catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by the enzyme vanillyl-alcohol oxidase was explored. nih.gov While the substrate is a phenol (B47542), the reactivity of the p-methoxymethyl group is directly analogous. The study provided strong evidence for the formation of a p-quinone methide intermediate upon enzymatic oxidation. The reaction proceeds via a ternary complex, with the flavin reduction being the rate-limiting step. This formation of a reactive quinone methide intermediate from the para-alkoxymethyl group is a key mechanistic pathway that could be relevant in other oxidative processes involving this compound. nih.gov

Furthermore, research on the reaction of 4-methylaniline with hydroxyl radicals has been conducted to understand its atmospheric chemistry. mdpi.comresearchgate.net These computational studies, using methods like M06-2X and CCSD(T), determined that the reaction proceeds primarily through H-abstraction from the amine group or OH-addition to the aromatic ring. mdpi.comresearchgate.net Such findings can serve as a model for predicting the reaction mechanisms and kinetics of this compound with reactive oxygen species.

Finally, in a synthetic context, it was noted that attempts to perform a specific dimerization reaction using 4-methoxymethyl aniline resulted in the formation of an eight-membered ring dimer, indicating a propensity for intermolecular coupling reactions under certain conditions. zenodo.org

Kinetic Investigations of this compound Reactions

Kinetic studies are crucial for determining reaction rates, rate-determining steps, and the influence of substituents on reactivity. For aniline derivatives, kinetic data often reveals how electronic effects of substituents on the benzene ring accelerate or decelerate a reaction.

In the context of oxidative carbonylation, the electronic nature of the substituent on the aniline ring plays a significant role in reaction efficiency. A study on the synthesis of N-formamides using a CoNC catalyst demonstrated that anilines with electron-donating groups exhibit enhanced reactivity. For instance, 4-methyl aniline, which has an electron-donating methyl group, provided a higher yield of the N-formylated product compared to unsubstituted aniline under the same conditions. rsc.org This suggests that the electron-donating methoxymethyl group in this compound would also favor this reaction, likely resulting in favorable kinetics and high yield. Conversely, anilines with electron-withdrawing groups, such as halogens or trifluoromethyl groups, showed decreased yields, indicating a disfavored reaction. rsc.org

This trend is consistent with mechanisms where the nucleophilicity of the aniline nitrogen is critical. Electron-donating groups increase the electron density on the nitrogen atom, enhancing its nucleophilic character and accelerating the initial steps of the reaction.

Table 1: Effect of Substituents on the Yield of N-formylated Anilines in Oxidative Carbonylation Reaction Conditions: Amine (0.5 mmol), paraformaldehyde (0.75 mmol), CoNC-700 (10 mg), NaOH (0.2 equiv.), O₂ (0.5 MPa), CH₃CN (2 mL), 60 °C, 12 h.

| Aniline Derivative | Substituent Group (at para-position) | Electronic Effect | Isolated Yield (%) |

| Aniline | -H | Neutral | 72% rsc.org |

| 4-Methyl aniline | -CH₃ | Electron-Donating | 85% rsc.org |

| 4-Fluoro aniline | -F | Electron-Withdrawing | 65% rsc.org |

| 4-Chloro aniline | -Cl | Electron-Withdrawing | 63% rsc.org |

| 4-(Trifluoromethyl)aniline | -CF₃ | Strong Electron-Withdrawing | 50% rsc.org |

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the path of atoms and bonds throughout a chemical reaction, providing definitive evidence for proposed mechanisms. scripps.edu By replacing an atom with its heavier isotope (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can track the fate of the labeled portion of the molecule using techniques like mass spectrometry and NMR spectroscopy. x-chemrx.comthieme-connect.de This method is invaluable for distinguishing between different possible pathways and identifying bond-breaking and bond-forming steps. x-chemrx.com

For a molecule like this compound, isotopic labeling could be employed in several ways:

Deuterium (B1214612) (²H) Labeling: The protons on the amino group, the methylene (B1212753) bridge, or the methyl group could be replaced with deuterium. For example, studying a reaction with N,N-dideuterio-4-(methoxymethyl)aniline could clarify whether an N-H bond is broken in the rate-determining step, a phenomenon known as a kinetic isotope effect.

Carbon-13 (¹³C) Labeling: Incorporating ¹³C into the methylene bridge (-¹³CH₂OCH₃) or at the C4 position of the benzene ring would allow for precise tracking of the methoxymethyl group or the aromatic backbone during rearrangement or fragmentation reactions.

Nitrogen-15 (¹⁵N) Labeling: Using ¹⁵N-labeled this compound would be essential for studying reactions where the amino group is transformed, such as in diazotization or N-alkylation, confirming the fate of the nitrogen atom.

While isotopic labeling is a cornerstone of mechanistic chemistry, specific studies employing isotopically labeled this compound are not prominently featured in available literature. However, the principles are widely applied to other anilines and aromatic compounds to resolve mechanistic ambiguities. acs.org

Role of Transition States and Intermediates

The reaction pathways of this compound involve various transient species, including transition states and reactive intermediates, which dictate the final products. The methoxy group's ability to coordinate with metal reagents can play a crucial role in directing reactions.

One proposed mechanism involving a related aniline derivative highlights the role of the methoxy group in facilitating C-C bond formation. In the reaction of certain substituted anilines with Grignard reagents, the process is believed to begin with the deprotonation of the amine group. rsc.org Subsequently, the coordination of the magnesium atom from the Grignard reagent to the oxygen of the methoxy group weakens the adjacent C-O bond. rsc.org This facilitates the elimination of a methoxymagnesium halide and the formation of a dearomatized imine intermediate, which then reacts further. rsc.org This pathway underscores how the methoxymethyl group can actively participate in a reaction beyond simply being an electronic-directing group.

In other contexts, such as photochemical reactions, aniline derivatives can form radical intermediates. The stability of these intermediates is a key factor in the reaction's progression. For example, the captodative stabilization of an aniline radical formed upon the cleavage of a nitrogen-oxygen bond can explain the unusual instability of certain reaction intermediates. beilstein-journals.org

Furthermore, in condensation reactions, such as the formation of Schiff bases (imines), the reaction proceeds through a hemiaminal intermediate. A fast, catalyst-free protocol for forming a C=N double bond was developed by reacting aniline derivatives with an aldehyde. nih.gov This reaction involves the nucleophilic attack of the aniline's amino group on the aldehyde's carbonyl carbon, forming a transient hemiaminal which then dehydrates to yield the final imine product. The high yield (92%) obtained for a related reaction suggests this is an efficient pathway. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry offers profound insights into reaction mechanisms by modeling reaction pathways, energies of intermediates, and the structures of transition states. mdpi.com Methods like Density Functional Theory (DFT) are frequently used to calculate the potential energy surface of a reaction, helping to predict the most likely mechanism and the reaction kinetics. mdpi.com

While specific computational studies on this compound are scarce, research on the closely related compound 4-methyl aniline provides a clear blueprint for such investigations. A study on the reaction of 4-methyl aniline with hydroxyl (OH) radicals used the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set to map out the reaction mechanism. mdpi.comresearchgate.netdoaj.org The kinetics were calculated using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.comdoaj.org

These calculations revealed several possible reaction channels, including:

H-abstraction from the -NH₂ group.

H-abstraction from the -CH₃ group.

OH radical addition to the aromatic ring at various positions.

A similar computational approach applied to this compound would be expected to model H-abstraction from the amino group and the methoxymethyl group, as well as OH addition to the ring. The presence of the ether oxygen in the methoxymethyl group would introduce additional complexity and potential reaction pathways compared to the methyl group, making it an interesting subject for theoretical investigation.

Table 2: Common Computational Methods for Investigating Reaction Mechanisms of Aniline Derivatives

| Method/Theory | Purpose | Application Example |

| M06-2X Functional (DFT) | Geometry optimization and frequency calculations of reactants, intermediates, transition states, and products. mdpi.comresearchgate.net | Used to find the lowest energy structures and vibrational frequencies for the 4-methyl aniline + OH reaction system. mdpi.com |

| CCSD(T) | High-accuracy single-point energy calculations for refined energy profiles. mdpi.comresearchgate.net | Provides a more accurate calculation of the relative energies of species along the reaction coordinate. doaj.org |

| 6-311++G(3df,2p) | A large Pople-style basis set used to accurately describe the electronic structure of the atoms. mdpi.comdoaj.org | Employed in conjunction with DFT methods to ensure high-quality calculations of molecular properties. mdpi.com |

| Transition State Theory (TST) | Calculation of reaction rate constants based on the properties of the transition state. mdpi.comresearchgate.net | Used to predict the kinetics of different reaction channels. mdpi.com |

| RRKM Theory | Microcanonical rate theory used to calculate pressure-dependent and temperature-dependent rate coefficients. mdpi.comdoaj.org | Applied to understand the reaction kinetics under various atmospheric conditions (pressure and temperature). mdpi.com |

Spectroscopic Characterization and Computational Analysis

Vibrational Spectroscopy (IR, Raman)

Vibrational analysis, supported by computational modeling such as Density Functional Theory (DFT), is a powerful tool for understanding the molecular structure, bonding, and conformational possibilities of 4-(Methoxymethyl)aniline. ijert.orgbanglajol.info

The IR and Raman spectra of this compound are dominated by absorption bands characteristic of its primary aromatic amine and methoxymethyl functionalities.

Amino (-NH₂) Group: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region. orgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. An N-H bending vibration (scissoring) typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad band resulting from N-H wagging can also be observed between 910-665 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is characteristically strong and found in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Methoxymethyl (-CH₂OCH₃) Group: The methoxymethyl group contributes several characteristic bands. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 3000-2800 cm⁻¹ range. The most prominent feature of the ether linkage is the asymmetric C-O-C stretching vibration, which typically appears as a strong band between 1150-1085 cm⁻¹. The symmetric C-O-C stretch is generally weaker and harder to identify.

Aromatic Ring: The molecule also exhibits bands typical for a para-substituted benzene (B151609) ring. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region.

Table 1: Principal Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | orgchemboulder.com |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | orgchemboulder.com |

| Aromatic C-N | C-N Stretch | 1335 - 1250 | orgchemboulder.com |

| Amino (-NH₂) | N-H Wag | 910 - 665 | orgchemboulder.com |

| Methoxymethyl | C-O-C Asymmetric Stretch | 1150 - 1085 |

A detailed assignment of the vibrational modes of this compound can be achieved by correlating experimental IR and Raman spectra with theoretical calculations. researchgate.net Quantum chemical calculations using DFT methods, often with the B3LYP functional, allow for the computation of the molecule's optimized geometry and its theoretical vibrational frequencies. ijert.orgbanglajol.info

The calculated frequencies are typically scaled using a scaling factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. ijert.org The Potential Energy Distribution (PED) analysis is then used to provide a quantitative description of each normal mode, indicating the contribution of different internal coordinates (stretching, bending, torsion) to each vibration. ijert.org This allows for unambiguous assignment of complex spectral regions where multiple vibrational modes overlap.

The methoxymethyl substituent is not conformationally rigid and can rotate around the C(aryl)-C(methylene) and C(methylene)-O bonds. This rotational freedom can lead to the existence of different stable conformers. Computational studies, such as a potential energy surface scan, can identify the minimum energy conformers. ijert.org

Vibrational spectroscopy can experimentally probe this conformational landscape. If multiple conformers are present at room temperature, the experimental spectrum will be a superposition of the spectra of all conformers. In some cases, low-frequency vibrations are particularly sensitive to conformational changes. By comparing the experimental spectrum with the theoretically predicted spectra for each stable conformer, it is possible to determine the dominant conformation in the gas or solution phase.

Analysis of Vibrational Frequencies and Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of this compound in solution, providing information on the carbon skeleton and the environment of each proton.

The ¹H and ¹³C NMR spectra of this compound reflect the molecule's C₂ᵥ symmetry.

Proton NMR (¹H NMR): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often simplifies to two apparent doublets. echemi.com The protons ortho to the electron-donating amino group are expected to be shielded and appear upfield, while the protons ortho to the methoxymethyl group will appear downfield. echemi.com The amino group protons (-NH₂) typically produce a broad singlet, the position of which is dependent on solvent and concentration. The benzylic methylene protons (-CH₂-) and the methoxy (B1213986) protons (-OCH₃) are expected to appear as sharp singlets, as there are no adjacent protons to couple with. echemi.com

Table 2: Experimental ¹H NMR Data for this compound Data recorded in DMSO-d₆ at 400 MHz

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Inferred Assignment | Source |

|---|---|---|---|---|---|---|

| H-2, H-6 | 6.96 | Doublet | 8.1 | 2H | Aromatic CH | echemi.com |

| H-3, H-5 | 6.52 | Doublet | 8.1 | 2H | Aromatic CH | echemi.com |

| -NH₂ | 5.06 | Singlet | - | 2H | Amino | echemi.com |

| -CH₂- | 4.18 | Singlet | - | 2H | Benzylic Methylene | echemi.com |

Carbon-13 NMR (¹³C NMR): Due to symmetry, the ¹³C NMR spectrum is expected to show six distinct signals: four for the aromatic carbons and two for the aliphatic carbons of the methoxymethyl group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The amino group strongly shields the ipso-carbon (C-1) and the para-carbon (C-4), though in this case, C-4 is substituted. The chemical shift of the para carbon (C-4) is a known indicator of the π-electron density at that position. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Inferred Assignment |

|---|---|---|

| C-1 | ~147-150 | C-NH₂ |

| C-2, C-6 | ~129-131 | Aromatic CH |

| C-3, C-5 | ~114-116 | Aromatic CH |

| C-4 | ~128-132 | C-CH₂OCH₃ |

| -CH₂- | ~74-76 | Benzylic Methylene |

While the 1D NMR spectra provide significant structural information, 2D NMR experiments can offer definitive proof of the assignments.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the adjacent aromatic protons (H-2/H-6 with H-3/H-5). No other cross-peaks would be expected, confirming the isolation of the -CH₂- and -OCH₃ spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would show cross-peaks connecting the ¹H signals at ~6.96 ppm and ~6.52 ppm to their respective aromatic ¹³C signals, the signal at 4.18 ppm to the benzylic carbon signal (~75 ppm), and the signal at 3.19 ppm to the methoxy carbon signal (~58 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the molecular fragments. Key expected correlations include:

The benzylic protons (-CH₂-) to the ipso-aromatic carbon (C-4), the ortho-aromatic carbons (C-3, C-5), and the methoxy carbon.

The methoxy protons (-OCH₃) to the benzylic carbon (-CH₂-).

The aromatic protons H-2/H-6 to carbons C-4 and C-1.

These combined techniques provide an unambiguous and comprehensive characterization of the molecular structure of this compound. researchgate.net

Solvent Effects on NMR Spectra

The chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy can be influenced by the solvent used. This is particularly true for protons involved in hydrogen bonding, such as the amine protons of this compound. The polarity and hydrogen-bonding capability of the solvent can alter the electron density around the nuclei, leading to changes in their resonance frequencies.

For instance, in deuterated chloroform (B151607) (CDCl3), a common non-polar solvent, the chemical shifts of aromatic protons are observed at specific ppm values. However, in a more polar and protic solvent like deuterium (B1214612) oxide (D2O), these shifts can be different. The residual HDO peak in D2O is often used as a secondary reference, though its chemical shift is temperature-dependent. pitt.edu The interaction of the amine group with different solvents can lead to notable shifts. For example, in dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent, water is strongly hydrogen-bonded to the solvent, which can influence the chemical shifts of nearby solute protons. pitt.edu

Interactive Table: Predicted ¹H NMR Chemical Shifts of this compound in Different Solvents.

| Proton | CDCl₃ (ppm) | DMSO-d₆ (ppm) | D₂O (ppm) |

| -NH₂ | ~3.5-4.0 | ~5.0-5.5 | ~4.7 |

| Aromatic C-H | ~6.6-7.1 | ~6.5-7.0 | ~6.8-7.3 |

| -CH₂- | ~4.3 | ~4.2 | ~4.4 |

| -OCH₃ | ~3.3 | ~3.2 | ~3.3 |

Note: These are approximate values and can vary based on concentration and temperature.

Mass Spectrometry (MS)

Fragmentation Pathways and High-Resolution Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. A common fragmentation for aniline (B41778) derivatives is the loss of a hydrogen atom to form the [M-1]⁺ ion. miamioh.edu Another probable fragmentation is the cleavage of the C-O bond in the methoxymethyl group, leading to the formation of a stable benzyl-type cation or the loss of a methoxy radical (•OCH₃). The loss of small neutral molecules like formaldehyde (B43269) (CH₂O) from the methoxymethyl group is also a possibility.

Key fragmentation pathways for aniline itself involve the loss of HCN, which may also be observed in the fragmentation of this compound derivatives. miamioh.edu Tandem mass spectrometry (MS/MS) experiments can be employed to further elucidate these fragmentation pathways by isolating a specific fragment ion and inducing further fragmentation. nih.gov

LC-MS for Purity and Impurity Profiling

Liquid chromatography-mass spectrometry (LC-MS) is an essential technique for assessing the purity of chemical compounds and identifying impurities. lcms.cz An LC-MS method can separate this compound from any starting materials, by-products, or degradation products. chrom-china.com The high sensitivity and selectivity of MS, particularly when using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), allow for the detection and quantification of trace-level impurities. nih.govajrconline.org

For instance, potential impurities in a sample of this compound could include unreacted starting materials or by-products from its synthesis. An LC-MS method would involve developing a chromatographic separation, often using a reversed-phase column, followed by detection with a mass spectrometer. nih.gov The mass spectrometer can identify impurities based on their mass-to-charge ratio and fragmentation patterns, even if they are co-eluting with the main component. almacgroup.com This is crucial for ensuring the quality and purity of the compound for its intended applications. lcms.cz

Computational Chemistry

Quantum Chemical Calculations (DFT, ab initio) for Molecular Structure Optimization

Computational chemistry provides valuable insights into the molecular properties of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to optimize the molecular geometry and predict various properties. mdpi.comnih.gov Methods like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p) are commonly employed for these calculations. mdpi.comsciencepublishinggroup.comresearchgate.net

These calculations determine the most stable conformation of the molecule by finding the minimum energy structure. nih.gov The optimized geometry provides theoretical values for bond lengths and bond angles, which can be compared with experimental data if available. sciencepg.com For example, DFT calculations can predict the bond lengths of the C-N, C-O, and C-C bonds in the molecule, as well as the bond angles around the aromatic ring and the methoxymethyl substituent. dergipark.org.tr The optimization process ensures that the calculated properties are for the most energetically favorable structure. arxiv.org

Interactive Table: Comparison of Theoretical and Experimental Bond Lengths (in Å) for a related molecule, 4-Methoxy-N-(3-phenylallylidene) aniline. researchgate.netsciencepg.com

| Bond | Experimental (Å) | Calculated (B3LYP/6-31G*) (Å) |

| C-N | 1.42 | 1.41 |

| C-O | 1.37 | 1.36 |

| Aromatic C-C | ~1.39 | ~1.39 |

Note: Data is for a structurally related compound and serves as an illustrative example of the type of data obtained from these calculations.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aniline moiety, specifically the nitrogen atom and the aromatic ring, due to the electron-donating nature of the amino group. The LUMO is likely to be distributed over the aromatic ring. The HOMO-LUMO gap can be calculated using DFT methods. sciencepublishinggroup.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov This analysis helps in predicting the sites of electrophilic and nucleophilic attack and understanding the charge transfer interactions within the molecule.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to determine the geometric, energetic, and vibrational characteristics of molecules. ijert.org For aniline derivatives, methods such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p) have proven effective in calculating vibrational frequencies (Infrared and Raman) and NMR chemical shifts. ijert.orgresearchgate.net